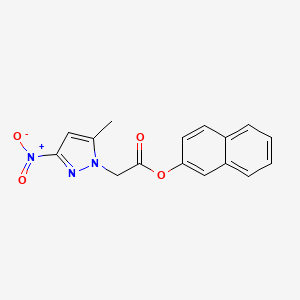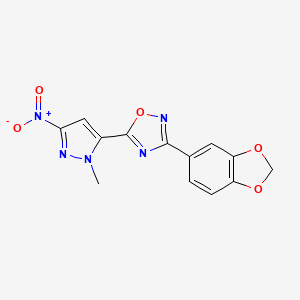![molecular formula C16H11N3O6 B4324353 [3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl (2-nitrophenyl) ether](/img/structure/B4324353.png)
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl (2-nitrophenyl) ether
Overview
Description
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl (2-nitrophenyl) ether is a complex organic compound that features a benzodioxole ring, a nitrophenoxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl (2-nitrophenyl) ether typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Nitrophenoxy Group: This step involves the nitration of phenol followed by etherification with a suitable alkylating agent.
Construction of the Oxadiazole Ring: This can be done through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted oxadiazoles.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl (2-nitrophenyl) ether depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the nitrophenoxy group.
5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole: Lacks the benzodioxole ring.
Uniqueness
The presence of both the benzodioxole ring and the nitrophenoxy group in [3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl (2-nitrophenyl) ether makes it unique, potentially offering a combination of properties from both functional groups, such as enhanced biological activity or specific electronic characteristics.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-19(21)11-3-1-2-4-12(11)22-8-15-17-16(18-25-15)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIUCJNQZUYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE](/img/structure/B4324275.png)
![N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4324281.png)
![METHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE](/img/structure/B4324291.png)
![METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE](/img/structure/B4324301.png)
![1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE](/img/structure/B4324305.png)
![2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4324306.png)
![1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B4324312.png)
![1-[2-(ADAMANTAN-1-YL)-5-(3-BROMOPHENYL)-2-METHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B4324326.png)

![METHYL 4-[({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE](/img/structure/B4324344.png)
![N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4324352.png)

![3-[(BENZENESULFONYL)METHYL]-N-[(3-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4324364.png)
![METHYL 4-[({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE](/img/structure/B4324368.png)
